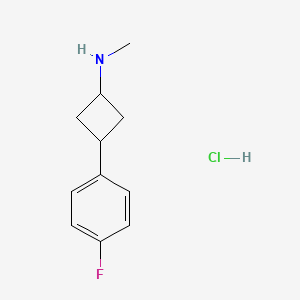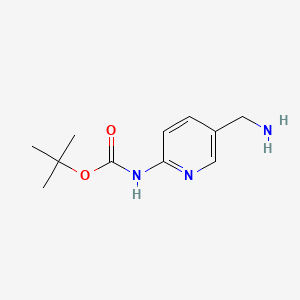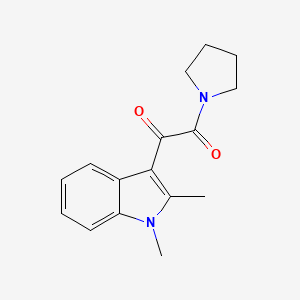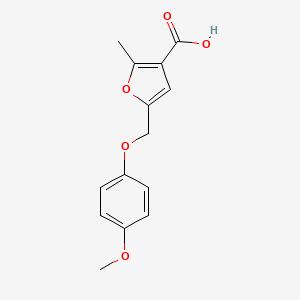
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride” is a hydrochloride salt of an amine. The amine part of the molecule consists of a cyclobutane ring, which is a four-membered carbon ring, with a methylamine (-NHCH3) group and a 4-fluorophenyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with a precursor to the cyclobutane ring that has been functionalized with a suitable leaving group . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The cyclobutane ring is likely to adopt a puckered conformation due to the strain of the four-membered ring . The 4-fluorophenyl group would be expected to be planar, as is typical for aromatic rings .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the amine and the fluorophenyl groups. The amine could act as a nucleophile in reactions, while the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amine could result in the compound being a solid at room temperature, and it might be soluble in polar solvents due to the ability of the amine to form hydrogen bonds .Applications De Recherche Scientifique
Efficient Synthesis and Medicinal Chemistry Applications
A novel series of compounds, including cyclobutanone derivatives, have been synthesized for potential applications in medicinal chemistry. For example, these compounds have been investigated for their role as VLA-4 antagonists, highlighting the significance of cyclobutanone structures in drug discovery processes. The synthesis methods offer a pathway to diverse functionalities, enabling the exploration of bioactive compounds for therapeutic uses (Brand et al., 2003).
Anti-Influenza Virus Activity
Research on tricyclic compounds with unique amine moieties, including those related to "3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride", has demonstrated potent anti-influenza A virus activity. This suggests the potential of such compounds in developing novel anti-influenza agents, offering a promising avenue for therapeutic intervention against viral infections (Oka et al., 2001).
Chemical Detection and Material Science Applications
The compound has been explored for its utility in chemical detection and material science. For instance, derivatives of cyclobutane have been synthesized for detecting hydrogen fluoride, demonstrating the compound's relevance in developing sensitive and selective detection methods for hazardous chemicals. This research not only advances the understanding of cyclobutane-based detectors but also contributes to safety and environmental monitoring efforts (Ueta et al., 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Based on its structural similarity to other phenylamine derivatives, it might interact with various receptors or enzymes in the body .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unclear .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its action .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-13-11-6-9(7-11)8-2-4-10(12)5-3-8;/h2-5,9,11,13H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRJRWBXJYXXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2878094.png)
![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)


![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)
![N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2878109.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2878112.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)
